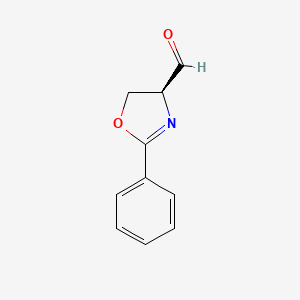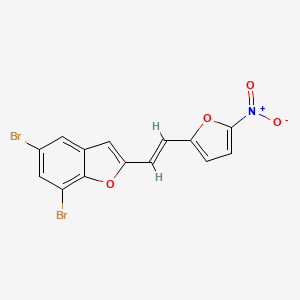
5,7-Dibromo-2-(2-(5-nitrofuran-2-yl)vinyl)benzofuran
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,7-Dibromo-2-(2-(5-nitrofuran-2-yl)vinyl)benzofuran is a complex organic compound that belongs to the benzofuran family Benzofurans are known for their diverse biological activities and are widely used in medicinal chemistry
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-Dibromo-2-(2-(5-nitrofuran-2-yl)vinyl)benzofuran typically involves multiple steps, including bromination, nitration, and coupling reactions. The starting material is often a benzofuran derivative, which undergoes bromination to introduce bromine atoms at the 5 and 7 positions. This is followed by a coupling reaction with 5-nitrofuran-2-ylvinyl to form the final product.
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the reactions efficiently.
Análisis De Reacciones Químicas
Types of Reactions
5,7-Dibromo-2-(2-(5-nitrofuran-2-yl)vinyl)benzofuran can undergo various chemical reactions, including:
Oxidation: The nitrofuran moiety can be oxidized to form different functional groups.
Reduction: The nitro group can be reduced to an amine.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids or aldehydes, while reduction can yield amines.
Aplicaciones Científicas De Investigación
5,7-Dibromo-2-(2-(5-nitrofuran-2-yl)vinyl)benzofuran has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s biological activity is studied for potential antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of 5,7-Dibromo-2-(2-(5-nitrofuran-2-yl)vinyl)benzofuran involves its interaction with biological targets. The nitrofuran moiety is known to interfere with bacterial enzymes, inhibiting their function and leading to antimicrobial effects. The bromine atoms may also contribute to the compound’s reactivity and interaction with molecular targets.
Comparación Con Compuestos Similares
Similar Compounds
5-Nitrofuran-2-carbaldehyde: A related compound with similar nitrofuran functionality.
2-(5-Nitrofuran-2-yl)vinylbenzofuran: A compound with a similar structure but without bromine atoms.
Uniqueness
5,7-Dibromo-2-(2-(5-nitrofuran-2-yl)vinyl)benzofuran is unique due to the presence of both bromine and nitrofuran substituents, which confer distinct chemical and biological properties
Propiedades
Fórmula molecular |
C14H7Br2NO4 |
|---|---|
Peso molecular |
413.02 g/mol |
Nombre IUPAC |
5,7-dibromo-2-[(E)-2-(5-nitrofuran-2-yl)ethenyl]-1-benzofuran |
InChI |
InChI=1S/C14H7Br2NO4/c15-9-5-8-6-11(21-14(8)12(16)7-9)2-1-10-3-4-13(20-10)17(18)19/h1-7H/b2-1+ |
Clave InChI |
IYYYXYBBBMVXDI-OWOJBTEDSA-N |
SMILES isomérico |
C1=C(OC(=C1)[N+](=O)[O-])/C=C/C2=CC3=CC(=CC(=C3O2)Br)Br |
SMILES canónico |
C1=C(OC(=C1)[N+](=O)[O-])C=CC2=CC3=CC(=CC(=C3O2)Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


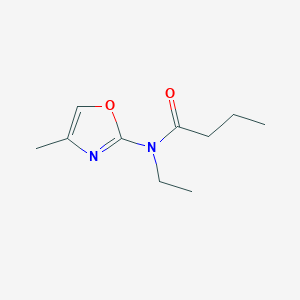
![Bis[o-(N-ethylformimidoyl)phenolato]palladium](/img/structure/B12880400.png)
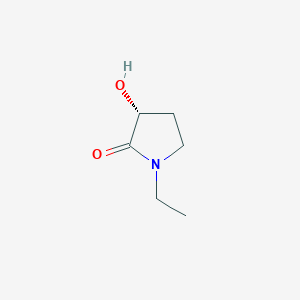
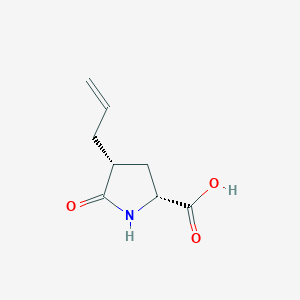
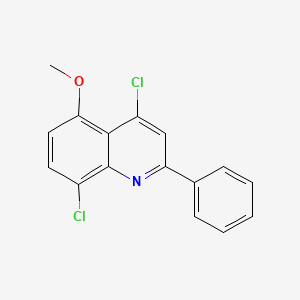
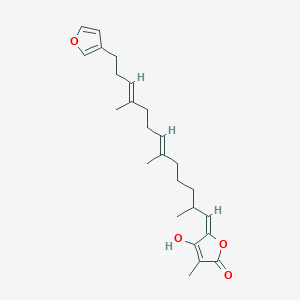
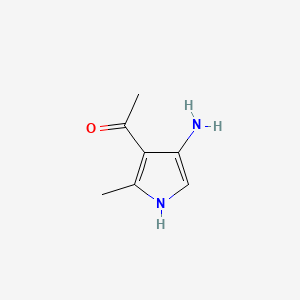
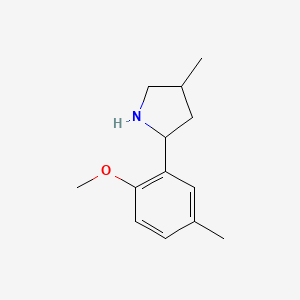
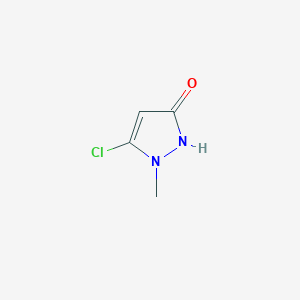
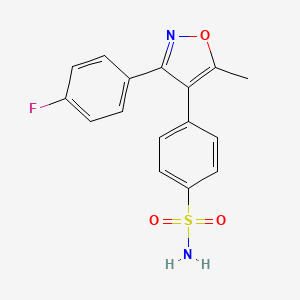
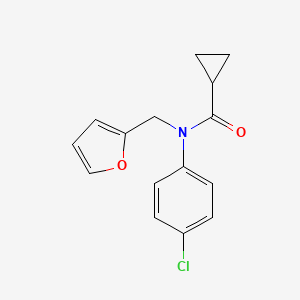
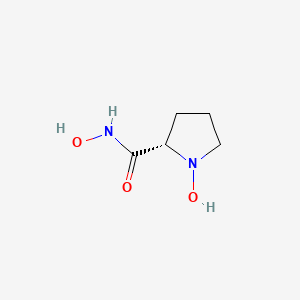
![1,4-Dimethyldibenzo[b,d]furan](/img/structure/B12880455.png)
